molecular formula C26H28N4O3 B11437188 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B11437188
M. Wt: 444.5 g/mol
InChI Key: RYUGNFOERGWPFN-UHFFFAOYSA-N
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Description

  • Attachment of the Phenethylacetamide Moiety:

  • Industrial Production Methods:

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

      Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

    Major Products:

      Oxidation: Formation of oxides or hydroxylated derivatives.

      Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.

      Substitution: Formation of substituted butoxyphenyl derivatives.

    Comparison with Similar Compounds

    Uniqueness:

    Properties

    Molecular Formula

    C26H28N4O3

    Molecular Weight

    444.5 g/mol

    IUPAC Name

    2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide

    InChI

    InChI=1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31)

    InChI Key

    RYUGNFOERGWPFN-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4

    Origin of Product

    United States

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